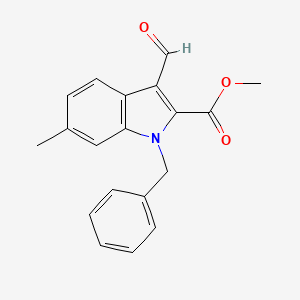

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate

Description

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a benzyl group at the N1 position, a formyl group at C3, a methyl group at C6, and a methyl ester at C2. Indole derivatives are pivotal in pharmaceutical and materials science due to their diverse bioactivities and structural versatility.

Properties

IUPAC Name |

methyl 1-benzyl-3-formyl-6-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-13-8-9-15-16(12-21)18(19(22)23-2)20(17(15)10-13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFMPKDCWMUJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Indole Precursors

The initial step involves the benzylation of indole derivatives to generate N-benzyl indoles, which serve as pivotal intermediates. This is achieved via nucleophilic substitution reactions where indoles are reacted with benzyl bromide or other benzyl halides in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF).

- Reagents: Substituted indole (10 mmol), benzyl bromide, KOH (12 mmol)

- Solvent: DMF

- Temperature: Room temperature

- Duration: Overnight stirring

- Yield: Typically above 90% depending on substituents

- Substituted indoles with various groups (e.g., methyl, methoxy, halogens) have been successfully benzylated, with yields ranging from 85% to 93%.

b. Formation of 3-Formyl Indoles

The key intermediate, ethyl 3-formyl-1H-indole-2-carboxylate, is synthesized via formylation of ethyl indole-2-carboxylate. The process employs phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring.

- Reagents: Ethyl indole-2-carboxylate

- Reagent: POCl₃

- Solvent: DMF

- Temperature: Ambient, with stirring

- Procedure: Dropwise addition of POCl₃ to the substrate in DMF, followed by pouring onto crushed ice and neutralization with NaOH

- This method yields ethyl 3-formyl-1H-indole-2-carboxylate with high efficiency, confirmed by IR, NMR, and elemental analysis.

Functionalization to Formylated Indoles

The formylation step is critical and can be achieved via electrophilic substitution on the indole ring, typically using POCl₃ in DMF, which facilitates the introduction of the aldehyde group at the 3-position.

Other methods include Vilsmeier-Haack formylation, which employs DMF and phosphorus oxychloride or oxalyl chloride, providing regioselectivity for the 3-position on the indole nucleus.

- Formylation of indole-2-carboxylates under these conditions is efficient, with yields often exceeding 70%, and the process tolerates various substituents on the indole ring.

Esterification and Final Functionalization

The ester group at the 2-position of the indole is introduced either via direct esterification or through transesterification of the carboxylic acid derivatives. The methyl ester is typically obtained through methylation of the corresponding acid or acid chloride intermediates.

- Methylation agents: Methyl iodide or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Reflux conditions

- Methylation of indole-2-carboxylic acids or their derivatives yields methyl esters with high purity and yields around 80-90%.

Summary of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| N-Benzylation | Benzyl bromide, KOH | DMF | Room temp | 85-93% | Substituted indoles |

| Formylation | POCl₃, DMF | Ambient | Ambient | >70% | Regioselective at 3-position |

| Esterification | Methyl iodide, K₂CO₃ | Acetone | Reflux | 80-90% | Methyl ester formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Methyl 1-benzyl-3-carboxy-6-methyl-1H-indole-2-carboxylate.

Reduction: Methyl 1-benzyl-3-hydroxymethyl-6-methyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate serves as a crucial building block in synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown efficacy against various pathogens. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Escherichia coli 25 Staphylococcus aureus 30 Candida albicans 20

This suggests potential as a lead compound for developing new antimicrobial agents.

Medicine

This compound is investigated for its therapeutic potential in treating various diseases, including cancer. Its mechanism may involve:

- Receptor Binding : High affinity for multiple receptors influencing cellular signaling pathways.

- Enzyme Inhibition : Inhibiting key enzymes involved in cancer progression.

Studies have shown that it can modulate gene expression and cellular metabolism, impacting processes such as apoptosis and proliferation.

Case Study 1: Anticancer Activity

A study conducted on this compound demonstrated its antiproliferative effects on various cancer cell lines. The compound was shown to inhibit cell growth significantly at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains highlights its potential in developing new antibiotics.

Industrial Applications

Beyond academic research, this compound is utilized in:

- Synthesis of Dyes and Pigments : Its unique structure allows it to be used in producing various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules. The indole ring system is known to interact with multiple receptors and enzymes, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs, identified via CAS database similarities (0.88–0.91), include:

- Methyl 3-((3-formyl-1H-indol-1-yl)methyl)benzoate (CAS 667435-96-3): Features a formyl group at C3 and a benzyl-linked benzoate at N1. The methyl ester at C2 in the target compound contrasts with the benzoate in this analog, which may alter solubility and metabolic stability .

- Methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7): Lacks the benzyl and formyl groups but shares a methyl ester at C5.

Table 1: Substituent Comparison of Key Indole Derivatives

| Compound Name | N1 Substituent | C2 Substituent | C3 Substituent | C6 Substituent |

|---|---|---|---|---|

| Target Compound | Benzyl | Methyl ester | Formyl | Methyl |

| Methyl 3-((3-formyl-1H-indol-1-yl)methyl)benzoate | Benzyl (via CH₂) | - | Formyl | - |

| Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate | Propyl | Benzyl | Ethyl ester | - |

| 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile | 4-Methylphenyl | Benzyl | Cyano | Chloro |

Dihedral Angles and Molecular Conformation

Crystallographic studies of 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile () reveal that the dihedral angle between the indole ring and the N1-attached tolyl group is 86.97° . This is comparable to ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate (80.91°) but significantly larger than in analogs with smaller N1 substituents (e.g., 58.41° for 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile). The target compound’s benzyl group at N1 likely induces a similarly large dihedral angle, promoting steric hindrance and influencing packing interactions such as C–H···π or π–π stacking .

Functional Group Implications

- Formyl Group at C3: The electron-withdrawing formyl group enhances electrophilicity at C3, making the compound a candidate for Schiff base formation or nucleophilic additions.

- Methyl Ester at C2 : The ester group may improve bioavailability compared to carboxylic acid derivatives, as seen in methyl 1-methyl-1H-indole-5-carboxylate (), where esterification enhances membrane permeability .

Biological Activity

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex indole structure that contributes to its biological properties. The compound's structural formula is represented as follows:

This compound is characterized by:

- A benzyl group at the first position.

- A formyl group at the third position.

- A methyl group at the sixth position.

- A carboxylate ester at the second position.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Cellular Targets : The formyl group can participate in hydrogen bonding with various biological macromolecules, influencing cellular processes such as apoptosis and cell proliferation.

- Receptor Modulation : The indole ring system is known for its ability to interact with multiple receptors and enzymes, potentially modulating signaling pathways involved in tumor growth and immune responses .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound has selective cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Apoptosis Induction

Further investigations revealed that this compound induces apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death:

- Caspase Activation : Studies indicated an increase in caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM in MDA-MB-231 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. Preliminary data suggest it may inhibit the growth of various pathogenic bacteria and fungi, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Breast Cancer Treatment : In a study focusing on breast cancer, treatment with this compound resulted in significant tumor reduction in xenograft models, indicating its potential as a therapeutic agent .

- Combination Therapies : Research exploring combination therapies involving this compound has shown enhanced efficacy when paired with traditional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Answer : A key approach involves condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with sodium acetate in acetic acid facilitates the formation of indole-carboxylate intermediates . Critical optimization parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 0.11 mol of formyl-indole precursor per 0.1 mol of nucleophile). Post-reaction purification via recrystallization from DMF/acetic acid mixtures ensures high product purity .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound, and what spectral markers should researchers prioritize?

- Answer :

- IR Spectroscopy : The formyl group (C=O) exhibits a strong absorption band near 1704 cm⁻¹, while the ester carbonyl (COOR) appears at ~1700–1750 cm⁻¹ .

- UV-Vis : Conjugation in the indole ring leads to λmax absorption at ~297 nm in methanol, typical for substituted indoles .

- NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm), benzyl methylene protons (δ 4.5–5.0 ppm), and indole methyl groups (δ 2.3–2.6 ppm) .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve molecular conformation and intermolecular interactions in this indole derivative?

- Answer : SHELXL refines crystal structures by optimizing geometric parameters (bond lengths, angles) and thermal displacement factors. For example, the dihedral angle between the indole core and benzyl substituent can be determined to assess steric effects . Intermolecular interactions, such as C–H···π or Cl···π contacts, are identified via Hirshfeld surface analysis, revealing packing motifs (e.g., columnar arrangements along the b-axis) . Constraints on hydrogen atom positions (riding model) and refinement of anisotropic displacement parameters improve accuracy .

Q. What strategies are recommended to resolve ambiguities in X-ray diffraction data refinement for indole carboxylates?

- Answer :

- Parameter Constraints : Fixing C–H bond lengths (0.95–0.99 Å) and isotropic thermal parameters (Uiso = 1.2–1.5×Ueq of parent atoms) reduces overfitting .

- Difference Fourier Maps : Locate missing electron density peaks (e.g., disordered solvent molecules) and iteratively refine occupancy factors .

- Validation Tools : Use R-factor convergence (<0.05), Δρmax/min thresholds (±1.0 e Å⁻³), and data-to-parameter ratios (>15:1) to ensure reliability .

Q. How do substituents (benzyl, formyl, methyl) influence the dihedral angles and crystal packing of this compound?

- Answer :

- Benzyl Group : Introduces steric bulk, creating dihedral angles of ~80–87° between the indole ring and aromatic substituents. This contrasts with smaller angles (~58°) in methoxy or bromophenyl analogs .

- Formyl Group : Participates in weak hydrogen bonds (e.g., C=O···H–C), stabilizing dimeric arrangements in the crystal lattice .

- Methyl Group : At the 6-position, it enhances hydrophobic interactions, influencing packing density and melting points (e.g., mp 199–201°C in related indoles) .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC and quench with water to precipitate intermediates .

- Crystallization : Use ethyl acetate/petroleum ether mixtures to grow single crystals suitable for X-ray analysis .

- Data Validation : Cross-validate NMR and X-ray results with computational models (e.g., DFT) to resolve spectral or structural contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.